

An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane

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Compound of Interest

Compound Name: 1-Bromo-3,7-dimethyloctane

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Introduction

1-Bromo-3,7-dimethyloctane is a halogenated hydrocarbon with a branched alkyl structure. Its chemical properties and reactivity make it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data and safety information.

Chemical and Physical Properties

1-Bromo-3,7-dimethyloctane is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₁ Br	[1][2][3]
Molecular Weight	221.18 g/mol	[1][2][3]
IUPAC Name	1-bromo-3,7-dimethyloctane	[2]
CAS Number	3383-83-3	[2]
Boiling Point	135-140 °C at 10 mmHg	[1][4]
216-217 °C (lit.)		
225.7±8.0 °C at 760 mmHg	[3]	
Density	1.066 g/mL at 20 °C	[1]
Refractive Index (n _{20/D})	1.455 (lit.)	[1][4]
Flash Point	210.0 °F (98.9 °C) - closed cup	[3]
Appearance	Colorless to Light yellow to Light orange clear liquid	[4]
InChI	1S/C10H21Br/c1-9(2)5-4-6- 10(3)7-8-11/h9-10H,4-8H2,1- 3H3	[2][3]
SMILES	CC(C)CCCC(C)CCBr	[2]

Synthesis of 1-Bromo-3,7-dimethyloctane

1-Bromo-3,7-dimethyloctane is typically synthesized from its corresponding alcohol, 3,7-dimethyloctan-1-ol. Two common laboratory-scale protocols are detailed below.

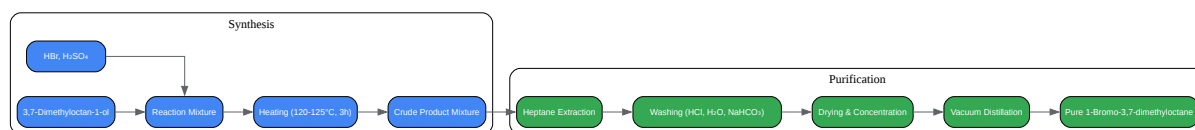
Method 1: Reaction with Hydrobromic and Sulfuric Acid

This method involves the direct bromination of 3,7-dimethyloctan-1-ol using a mixture of hydrobromic acid and sulfuric acid as the bromine source and catalyst, respectively.

- **Reagent Preparation:** In a suitable reaction vessel, slowly add 17 mL of concentrated sulfuric acid to 100 mL of 48% hydrobromic acid while stirring in an ice bath to control the exothermic

reaction.

- Reaction Setup: To the cooled acid mixture, add 67 mL (100 g) of 3,7-dimethyloctan-1-ol.[4]
- Reaction Execution: Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours with continuous stirring.[4]
- Work-up and Extraction: After 3 hours, cool the mixture to room temperature and extract the product with 300 mL of heptane.[4]
- Washing: Sequentially wash the organic layer with dilute hydrochloric acid, water, and a sodium bicarbonate solution to remove any unreacted acids and other impurities.[4]
- Drying and Concentration: Dry the heptane layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solution under reduced pressure to obtain the crude product.[4]
- Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87 °C/10 mmHg to yield the pure (R)-**1-bromo-3,7-dimethyloctane** as a colorless oil.[4]



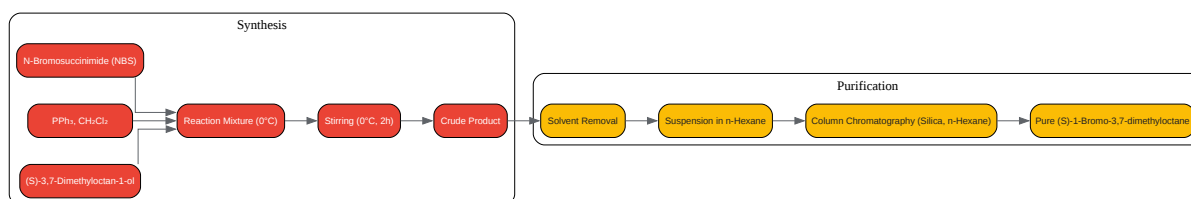
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Caption: Workflow for the synthesis of **1-Bromo-3,7-dimethyloctane** using HBr/H₂SO₄.

Method 2: Appel-type Reaction with Triphenylphosphine and N-Bromosuccinimide

This alternative method utilizes triphenylphosphine and N-bromosuccinimide to convert the alcohol to the corresponding bromide under milder conditions.

- **Reaction Setup:** In a reaction flask, dissolve 2.80 g (18.2 mmol) of (S)-3,7-dimethyloctan-1-ol and 5.60 g (21.5 mmol) of triphenylphosphine in 50 mL of dichloromethane (CH₂Cl₂).^[5]
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add 3.85 g (21.6 mmol) of N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains at 0 °C.^[5]
- **Reaction Execution:** Stir the mixture at 0 °C for 2 hours.^[5]
- **Solvent Removal:** After the reaction is complete, remove the solvent under reduced pressure.^[5]
- **Purification:** Suspend the solid residue in n-hexane and purify by column chromatography on silica gel using n-hexane as the eluent to yield the pure product.^[5]



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Caption: Workflow for the synthesis of **1-Bromo-3,7-dimethyloctane** via an Appel-type reaction.

Reactivity and Potential Applications

As an alkyl bromide, **1-Bromo-3,7-dimethyloctane** is a versatile electrophile in organic synthesis. Its primary reactivity centers around the carbon-bromine bond.

- **Nucleophilic Substitution:** It can undergo S_N2 reactions with a variety of nucleophiles to introduce the 3,7-dimethyloctyl moiety into other molecules.
- **Grignard Reagent Formation:** It can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3,7-dimethyloctylmagnesium bromide. [6][7] This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. [6]
- **Wurtz-type Coupling:** While less common for synthetic utility due to side reactions, it can undergo coupling reactions in the presence of active metals like sodium. [8]

Its branched, lipophilic structure makes it a valuable building block in the synthesis of:

- **Pharmaceuticals:** The 3,7-dimethyloctyl group can be incorporated into drug candidates to enhance their lipophilicity, potentially improving membrane permeability and pharmacokinetic properties. [9][10]
- **Functional Materials:** It can be used in the preparation of stimulus-responsive and biodegradable polymers for biomedical applications. [4]

Spectroscopic Data

Spectroscopic data for **1-Bromo-3,7-dimethyloctane** is available in public databases.

- **Mass Spectrometry:** The mass spectrum shows molecular ion peaks at m/z 220 and 222, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br). [4] Further details can be found in the NIST Mass Spectrometry Data Center. [11]
- **NMR Spectroscopy:** ^1H and ^{13}C NMR data have been reported. [5]
 - ^1H -NMR (CDCl_3), δ (ppm): 0.84-0.88 (9H, m), 1.05-1.17 (3H, m), 1.19-1.34 (3H, m), 1.44-1.56 (1H, m), 1.57-1.69 (2H, m), 1.81-1.90 (1H, m), 3.35-3.47 (2H, m). [5]

- ^{13}C -NMR (CDCl_3), δ (ppm): 18.94, 22.56, 22.66, 24.53, 27.93, 31.66, 32.09, 36.71, 39.16, 40.08.[5]
- Infrared Spectroscopy: IR spectra are available on the NIST WebBook.[11]

Safety and Handling

1-Bromo-3,7-dimethyloctane is classified as a hazardous substance.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[2]
- Personal Protective Equipment (PPE): Eyeshields, gloves, and a multi-purpose combination respirator cartridge are recommended.
- Storage: It is a combustible liquid and should be stored accordingly.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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